molecular formula C12H6Cl3FO3S B1520137 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate CAS No. 1171919-36-0

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate

Cat. No. B1520137
CAS RN: 1171919-36-0
M. Wt: 355.6 g/mol
InChI Key: JARSIEXAOYJGNW-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate is a biochemical compound used for proteomics research . It has a molecular weight of 355.6 and a molecular formula of C12H6Cl3FO3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate are not fully detailed in the search results. We know its molecular weight is 355.6 and its molecular formula is C12H6Cl3FO3S , but other properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Medicine: Antimicrobial and Antiviral Research

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate: has potential applications in medical research due to its structural similarity to benzofuran compounds, which are known for their biological activity. Studies suggest that benzofuran derivatives exhibit anti-tumor, antibacterial, anti-oxidative, and antiviral properties . This compound could be used in the synthesis of new benzofuran derivatives for drug development.

Agriculture: Agrochemical Synthesis

In the agricultural sector, compounds containing benzofuran fragments, like 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate , have shown promising pharmaceutical and agrochemical activity . Research could explore its use in developing pesticides or plant growth regulators with benzofuran-based structures.

Material Science: Sensor Development

This compound’s reactivity with various ions and gases could be harnessed in material science for the development of sensors . Such sensors could detect fluoride ions, cyanide ions, heavy metals, and toxic gases , which are crucial for environmental monitoring and industrial processes .

Environmental Science: Pollution Monitoring

The environmental science applications of 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate could include the development of chemical assays for pollution monitoring. Its reactivity with specific pollutants could help in the detection and quantification of environmental contaminants .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate could be used as a reagent in chromatography and spectroscopy. Its unique chemical properties might aid in the separation and analysis of complex mixtures or in the enhancement of spectroscopic signals .

Biochemistry: Proteomics and Enzyme Studies

The biochemical applications of this compound may involve proteomics research , where it could be used to study protein interactions and functions. Additionally, it might serve as a substrate or inhibitor in enzyme studies , providing insights into enzyme mechanisms .

Pharmacology: Drug Design and Synthesis

In pharmacology, 2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate could be valuable in the design and synthesis of new drugs. Its molecular structure could be modified to enhance drug properties such as efficacy, selectivity, and bioavailability .

Industrial Applications: Chemical Manufacturing

Finally, in industrial applications, this compound could be used in the synthesis of other chemical intermediates . Its reactive sulfonate group makes it a versatile starting material for various chemical reactions used in the manufacturing of dyes, resins, and other industrial chemicals .

properties

IUPAC Name

(2,4,6-trichlorophenyl) 2-fluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3FO3S/c13-7-5-8(14)12(9(15)6-7)19-20(17,18)11-4-2-1-3-10(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARSIEXAOYJGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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